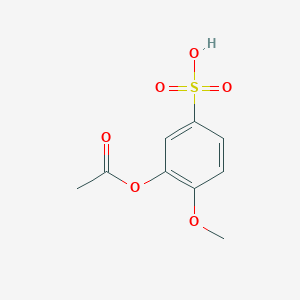
1-Aminopyrene-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminopyrene-4,5-dione is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes an amino group and two ketone groups at the 4 and 5 positions of the pyrene ring. The pyrene nucleus is widely exploited for its electronic and photophysical properties, making this compound a compound of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminopyrene-4,5-dione can be synthesized through the oxidation of pyrene in the presence of a ruthenium salt catalyst. The 4,5-dione can be prepared under mild conditions and further oxidized to the tetraone by increasing the concentration of the oxidizing agent and heating to 40°C .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminopyrene-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form tetrahydropyrene derivatives.
Reduction: Hydrogenation of pyrene derivatives can yield compounds like tetrahydropyrene and hexahydropyrene.
Substitution: Amines, including this compound, can participate in nucleophilic substitution reactions, forming imine derivatives and sulfonamides.
Common Reagents and Conditions:
Oxidizing Agents: Ruthenium salts for oxidation.
Reducing Agents: Hydrogen gas for reduction reactions.
Acid Chlorides and Sulfonyl Chlorides: For forming amides and sulfonamides.
Major Products:
Tetrahydropyrene Derivatives: Formed through oxidation.
Imine Derivatives: Formed through reactions with aldehydes and ketones.
Sulfonamides: Formed through reactions with sulfonyl chlorides.
Aplicaciones Científicas De Investigación
1-Aminopyrene-4,5-dione has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Aminopyrene-4,5-dione exerts its effects involves its interaction with molecular targets and pathways. For instance, it can activate the aryl hydrocarbon receptor, influencing various biological processes . The compound’s unique structure allows it to participate in non-covalent interactions, contributing to its diverse applications .
Comparación Con Compuestos Similares
1-Aminopyrene: A closely related compound with similar applications and properties.
1,6-Dinitropyrene and 1,3-Dinitropyrene: Known for their developmental toxicity and environmental impact.
1-Hydroxypyrene: Another derivative with significant biological effects.
Uniqueness: 1-Aminopyrene-4,5-dione stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propiedades
Número CAS |
115084-28-1 |
|---|---|
Fórmula molecular |
C16H9NO2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
1-aminopyrene-4,5-dione |
InChI |
InChI=1S/C16H9NO2/c17-12-7-6-11-14-9(12)5-4-8-2-1-3-10(13(8)14)15(18)16(11)19/h1-7H,17H2 |
Clave InChI |
AQEFFYFQOCKMPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(=O)C(=O)C4=C3C(=C(C=C4)N)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
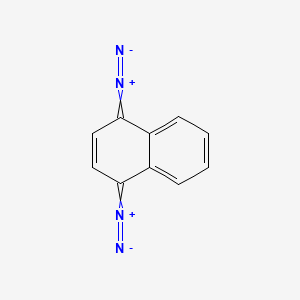

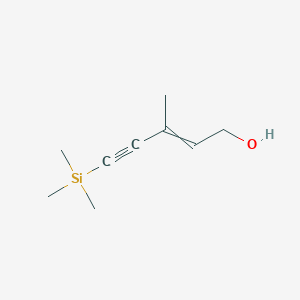

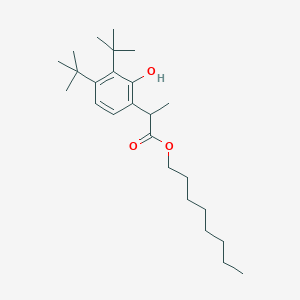
![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
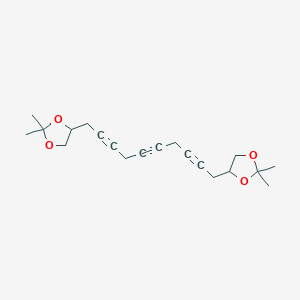
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
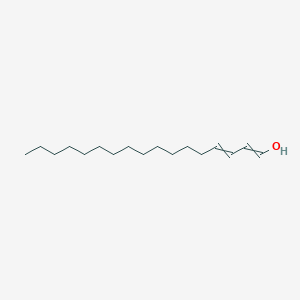
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)

